molecular formula C26H26ClFN8 B8139978 IRE1alpha kinase-IN-1

IRE1alpha kinase-IN-1

Cat. No.: B8139978
M. Wt: 505.0 g/mol
InChI Key: BPRAHARGXSNSSO-UHFFFAOYSA-N
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Description

IRE1alpha kinase-IN-1 is a compound that targets inositol-requiring enzyme 1, a bifunctional serine/threonine kinase and endoribonuclease. This enzyme is a major mediator of the unfolded protein response during endoplasmic reticulum stress. The compound is known for its potential therapeutic applications, particularly in diseases associated with endoplasmic reticulum stress, such as cancer, neurodegenerative disorders, and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRE1alpha kinase-IN-1 involves several steps, including the preparation of the core structure and the introduction of functional groups that enhance its binding affinity and specificity. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

IRE1alpha kinase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane and ethanol .

Major Products

The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Scientific Research Applications

IRE1alpha kinase-IN-1 has a wide range of scientific research applications:

Mechanism of Action

IRE1alpha kinase-IN-1 exerts its effects by inhibiting the kinase activity of inositol-requiring enzyme 1. This inhibition prevents the enzyme from undergoing autophosphorylation and oligomerization, which are necessary for its activation. As a result, the compound blocks the downstream signaling pathways associated with the unfolded protein response, including the splicing of X-box binding protein 1 messenger RNA and the regulated decay of messenger RNA. This leads to the modulation of cellular stress responses and can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IRE1alpha kinase-IN-1 is unique in its dual inhibition of both the kinase and endoribonuclease activities of inositol-requiring enzyme 1. This dual inhibition allows for a more comprehensive modulation of the unfolded protein response compared to compounds that target only one aspect of the pathway. Additionally, this compound has shown promising results in preclinical studies, particularly in the context of cancer therapy .

Properties

IUPAC Name

3-(2-anilino-6-fluoro-1H-benzimidazol-5-yl)-6-chloro-N-[(1-methylpiperidin-4-yl)methyl]imidazo[1,2-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClFN8/c1-35-9-7-16(8-10-35)14-29-22-13-24(27)34-36-23(15-30-25(22)36)18-11-20-21(12-19(18)28)33-26(32-20)31-17-5-3-2-4-6-17/h2-6,11-13,15-16,29H,7-10,14H2,1H3,(H2,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRAHARGXSNSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2=CC(=NN3C2=NC=C3C4=CC5=C(C=C4F)NC(=N5)NC6=CC=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClFN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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